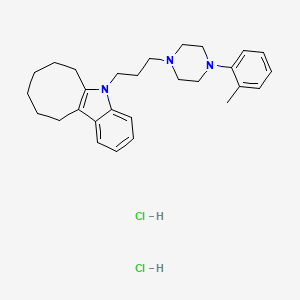
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 39355 may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonism and Cognitive Disorders : A compound closely related to the query, SUVN-502, has been identified as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It shows promise for the treatment of cognitive disorders such as Alzheimer's disease, due to its high affinity for the 5-HT6R and its ability to cross the blood-brain barrier. Notably, it demonstrated synergistic effects in combination with other drugs, enhancing levels of acetylcholine in the hippocampus, an area crucial for memory and learning (Nirogi et al., 2017).
Pharmaceutical Synthesis and Drug Development : Research on similar compounds, such as 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, illustrates the development of robust, scalable processes for synthesizing these complex molecules. This is essential for producing pharmaceuticals in large quantities, maintaining purity and efficacy (Anderson et al., 1997).
Psychopharmacology and Neuroreceptor Affinity : Studies on structurally related compounds show that they can possess selective affinity for serotonin 5-HT2 and dopamine D2 receptors. This makes them candidates for treating disorders involving these neurotransmitter systems, such as depression, schizophrenia, and Parkinson’s disease (Mewshaw et al., 1993).
Eigenschaften
CAS-Nummer |
144092-66-0 |
|---|---|
Produktname |
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride |
Molekularformel |
C28H39Cl2N3 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole;dihydrochloride |
InChI |
InChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H |
InChI-Schlüssel |
TWYBOKIFZOCLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
144092-66-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 39355; A-39355; A39355 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



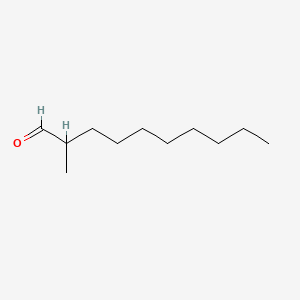
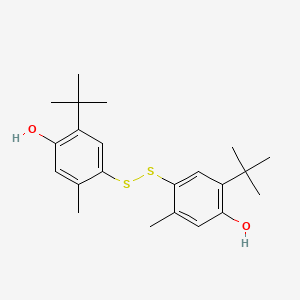
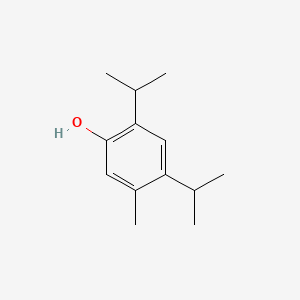
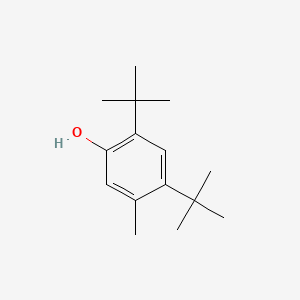
![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)
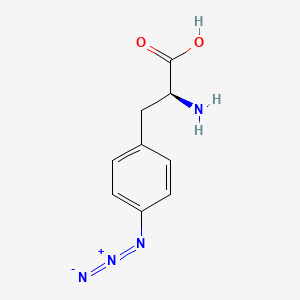

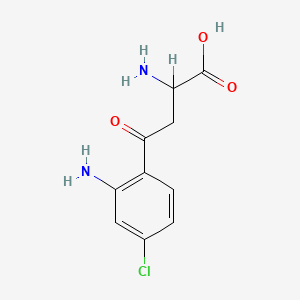
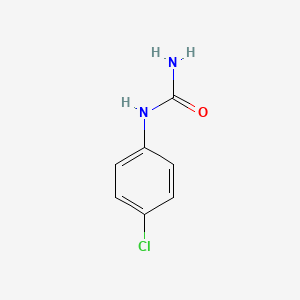
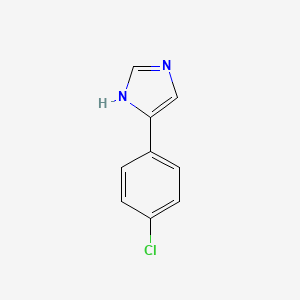
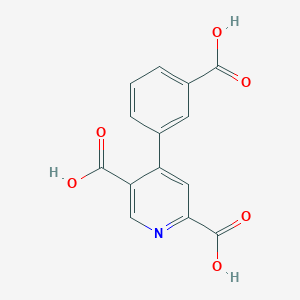
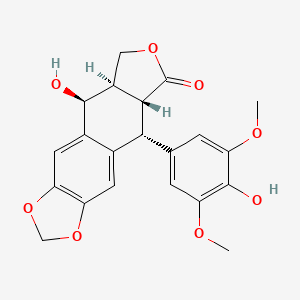
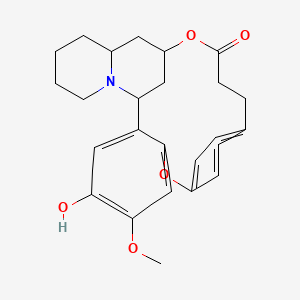
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)